molecular formula C10H14ClNO4S2 B13167611 5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride

5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride

Cat. No.: B13167611
M. Wt: 311.8 g/mol
InChI Key: VMHJRUQXEUZWDG-UHFFFAOYSA-N
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Description

5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is an organic compound with significant applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of both dimethylsulfamoyl and sulfonyl chloride functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride typically involves the reaction of 2,3-dimethylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as chloroform or ethyl acetate and requires careful temperature control to avoid decomposition .

Industrial Production Methods

In industrial settings, the production of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonates.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and polymers

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride involves the interaction of its sulfonyl chloride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The compound’s ability to form stable sulfonamide and sulfonate linkages makes it a valuable tool in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Dimethylsulfamoyl)-2,3-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of both dimethylsulfamoyl and sulfonyl chloride groups on a benzene ring. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various synthetic applications .

Properties

Molecular Formula

C10H14ClNO4S2

Molecular Weight

311.8 g/mol

IUPAC Name

5-(dimethylsulfamoyl)-2,3-dimethylbenzenesulfonyl chloride

InChI

InChI=1S/C10H14ClNO4S2/c1-7-5-9(18(15,16)12(3)4)6-10(8(7)2)17(11,13)14/h5-6H,1-4H3

InChI Key

VMHJRUQXEUZWDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)S(=O)(=O)N(C)C

Origin of Product

United States

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